1-bromo-3-(methoxymethyl)-2-methylbenzene
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Overview
Description
1-Bromo-3-(methoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and a methyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(methoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethyl)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or carbon tetrachloride at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(methoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-(methoxymethyl)-2-methylphenol or 3-(methoxymethyl)-2-methylamine.
Oxidation: Formation of 3-(methoxymethyl)-2-methylbenzaldehyde or 3-(methoxymethyl)-2-methylbenzoic acid.
Reduction: Formation of 3-(methoxymethyl)-2-methylbenzene.
Scientific Research Applications
1-Bromo-3-(methoxymethyl)-2-methylbenzene is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of drugs and therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-bromo-3-(methoxymethyl)-2-methylbenzene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The methoxymethyl group can also participate in various reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(methoxymethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-methyl-4-(methoxymethyl)benzene: Similar structure with different substitution positions on the benzene ring.
Uniqueness
1-Bromo-3-(methoxymethyl)-2-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications in organic synthesis. The presence of both the methoxymethyl and methyl groups provides distinct chemical properties compared to other similar compounds .
Properties
CAS No. |
2169386-05-2 |
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Molecular Formula |
C9H11BrO |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H11BrO/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5H,6H2,1-2H3 |
InChI Key |
HENVJXIBZFSRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)COC |
Purity |
95 |
Origin of Product |
United States |
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